molecular formula C25H26O9 B1256843 Alvaradoin K

Alvaradoin K

Cat. No.: B1256843
M. Wt: 470.5 g/mol
InChI Key: XSVRTNDEOWGZRL-SQESJSQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alvaradoin K is a naturally occurring anthraquinone C-glycoside isolated from the leaves of Alvaradoa haitiensis Urb. (Picramniaceae) . It belongs to a group of structurally related compounds, including alvaradoins E–N, which are characterized by their fused aromatic rings and glycosidic linkages. This compound (compound 7), along with its isomers alvaradoin L (8) and alvaradoin M (9), was identified through bioactivity-guided fractionation and high-resolution mass spectrometry (HRFABMS), revealing a molecular formula of C₂₇H₂₈O₁₀ (m/z 551.1324 [M + K]⁺) . These compounds exhibit stereochemical diversity, as evidenced by their distinct Cotton effects in circular dichroism (CD) spectra, with this compound showing similarities to alvaradoin F in optical activity .

Properties

Molecular Formula

C25H26O9

Molecular Weight

470.5 g/mol

IUPAC Name

[(2R,3R,4R,5R,6S)-6-[(9R)-4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl]-2,4,5-trihydroxyoxan-3-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C25H26O9/c1-10(2)7-16(28)33-24-22(31)21(30)23(34-25(24)32)17-12-5-4-6-14(26)18(12)20(29)19-13(17)8-11(3)9-15(19)27/h4-9,17,21-27,30-32H,1-3H3/t17-,21-,22-,23+,24-,25-/m1/s1

InChI Key

XSVRTNDEOWGZRL-SQESJSQNSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C([C@H]2[C@H]4[C@@H]([C@H]([C@H]([C@@H](O4)O)OC(=O)C=C(C)C)O)O)C=CC=C3O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)O)OC(=O)C=C(C)C)O)O)C=CC=C3O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alvaradoin K shares structural and functional similarities with other anthraquinone glycosides, particularly within the alvaradoin family. Below is a comparative analysis based on molecular features, bioactivity, and stereochemistry:

Table 1: Key Structural and Bioactive Properties of this compound and Analogous Compounds

Compound Molecular Formula Source Key Structural Features Cytotoxic Activity (IC₅₀, μM) Stereochemical Profile
This compound C₂₇H₂₈O₁₀ Alvaradoa haitiensis Anthraquinone core with C-glycosidic linkage Not fully reported CD profile aligns with alvaradoin F
Alvaradoin E C₂₆H₂₆O₁₀ Alvaradoa haitiensis 10(S)-hydroxy configuration 0.050 (KB cell line) Distinct Cotton effects
Alvaradoin F C₂₆H₂₆O₁₀ Alvaradoa haitiensis 10(R)-hydroxy configuration 0.065 (KB cell line) CD profile differs from E
Alvaradoin M C₂₇H₂₈O₁₀ Alvaradoa haitiensis Isomeric glycosylation pattern Insufficient data Similar to alvaradoin E

Key Findings:

Structural Divergence :

  • This compound differs from alvaradoins E and F in its glycosylation pattern and hydroxyl group positioning. While E and F are 10-hydroxy diastereomers, K features a distinct C-glycosidic bond and expanded side chain .
  • Alvaradoin M, a positional isomer of K, shares the same molecular formula but exhibits divergent CD spectra, suggesting conformational flexibility impacts bioactivity .

Bioactivity Trends: Alvaradoins E and F demonstrate potent cytotoxicity (IC₅₀ < 0.1 μM) against the KB oral carcinoma cell line, outperforming K and M in preliminary assays . This disparity may arise from their 10-hydroxy configurations, which enhance interactions with cellular targets.

Stereochemical Influence: CD data reveal that minor stereochemical changes (e.g., 10R vs. 10S in E/F) significantly alter bioactivity, highlighting the importance of chiral centers in drug design . Extraction challenges (e.g., low yields of alvaradoin M) complicate comparative studies, as noted in chemical analysis guidelines .

Q & A

Q. How is Alvaradoin K isolated and purified from natural sources, and what analytical techniques validate its structural integrity?

this compound is typically isolated from Alvaradoa haitiensis using solvent extraction followed by chromatographic techniques (e.g., HPLC or column chromatography). Structural validation employs spectroscopic methods such as NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS) to confirm molecular weight and stereochemistry . Purity is assessed via HPLC-UV/Vis, ensuring ≥95% purity for biological assays.

Q. What standardized assays are used to evaluate this compound’s cytotoxicity, and how are IC₅₀ values interpreted?

Cytotoxicity is assessed using cell viability assays (e.g., MTT or SRB) against cancer cell lines like KB (oral epidermoid carcinoma) or LNCaP (prostate cancer). IC₅₀ values (e.g., 0.050 µM for Alvaradoin E ) quantify the concentration required to inhibit 50% of cell growth. Researchers must include positive controls (e.g., doxorubicin) and account for solvent interference to ensure reproducibility .

Q. What are the primary challenges in reproducing this compound’s bioactivity across independent studies?

Variability arises from differences in cell culture conditions (e.g., serum concentration, passage number), compound solubility (DMSO vs. aqueous buffers), and assay protocols. To mitigate this, detailed reporting of experimental parameters (e.g., incubation time, cell density) and adherence to FAIR data principles are critical .

Advanced Research Questions

Q. How do researchers resolve contradictions between in vitro and in vivo efficacy data for this compound derivatives?

Discrepancies often stem from pharmacokinetic factors (e.g., bioavailability, metabolic stability) or tumor microenvironment differences. For example, Alvaradoin E showed stronger intraperitoneal vs. subcutaneous activity in hollow fiber assays . Advanced approaches include PK/PD modeling, metabolite profiling (LC-MS/MS), and orthotopic xenograft models to bridge in vitro-in vivo gaps .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action (e.g., apoptosis induction)?

Apoptosis is confirmed via flow cytometry (Annexin V/PI staining), mitochondrial membrane depolarization assays (JC-1 dye), and caspase-3/7 activation. For Alvaradoin E, dose-dependent DNA fragmentation (COMET assay) and chromatin condensation (Hoechst staining) were observed in HL-60 cells . Mechanistic studies should integrate transcriptomics (RNA-seq) and proteomics (Western blot) to map signaling pathways .

Q. How can researchers address selectivity issues when this compound exhibits off-target effects in non-cancerous cells?

Selectivity is evaluated using toxicity assays on normal cell lines (e.g., HEK293) and tissue-specific organoids. Structure-activity relationship (SAR) studies guide chemical modifications (e.g., esterification of hydroxyl groups) to enhance specificity. Computational docking (e.g., molecular dynamics simulations) identifies potential off-target interactions .

Q. What statistical frameworks are recommended for analyzing dose-response synergism in this compound combination therapies?

Synergy is quantified via the Chou-Talalay method (Combination Index) or Bliss independence model. Researchers must validate results across multiple ratios (e.g., 1:1 to 1:10) and use high-throughput screening platforms to minimize false positives. Replicate experiments (n ≥ 3) and ANOVA with post-hoc tests ensure robustness .

Data Integrity and Reporting Standards

Q. How should researchers document this compound’s bioactivity data to comply with reproducibility guidelines?

Reports must include:

  • Raw data (e.g., absorbance values from viability assays) and normalization methods.
  • Detailed protocols (MIAME or ARRIVE guidelines for in vivo studies).
  • Negative/positive controls and statistical parameters (p-values, confidence intervals) .

Q. What strategies validate the authenticity of this compound samples in multi-institutional collaborations?

Batch-to-batch consistency is verified via NMR fingerprinting and LC-MS chromatograms. Third-party repositories (e.g., PubChem) should archive spectral data. Collaborative labs must share standardized SOPs and use blinded sample testing to reduce bias .

Ethical and Methodological Considerations

Q. How are ethical guidelines applied in animal studies involving this compound derivatives?

In vivo research must adhere to institutional IACUC protocols, including humane endpoints (e.g., tumor volume limits), anesthesia, and euthanasia criteria. For P388 murine leukemia models, survival rates and body weight monitoring are mandatory .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alvaradoin K
Reactant of Route 2
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